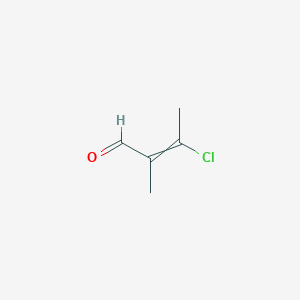
2-Butenal, 3-chloro-2-methyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenal, 3-chloro-2-methyl-, (Z)- is an organic compound with the molecular formula C5H7ClO. It is a derivative of 2-butenal, where a chlorine atom and a methyl group are substituted at the third and second positions, respectively. The (Z)-configuration indicates that the chlorine and methyl groups are on the same side of the double bond. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenal, 3-chloro-2-methyl-, (Z)- can be achieved through several methods. One common approach involves the chlorination of 2-methyl-2-butenal. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of 2-Butenal, 3-chloro-2-methyl-, (Z)- may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired isomer. The process may also include steps for the purification and isolation of the compound, such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Butenal, 3-chloro-2-methyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butenal, 3-chloro-2-methyl-, (Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenal, 3-chloro-2-methyl-, (Z)- involves its reactivity with various biological and chemical targets. The compound can form covalent bonds with nucleophilic sites in enzymes and proteins, potentially altering their function. This reactivity is due to the presence of the electrophilic carbon-chlorine bond and the conjugated double bond system, which makes the compound susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
2-Butenal, 3-methyl-: Similar structure but lacks the chlorine atom.
2-Butenal, 2-methyl-: Similar structure but with different substitution pattern.
Crotonaldehyde: The parent compound without the chlorine and methyl substitutions.
Uniqueness
2-Butenal, 3-chloro-2-methyl-, (Z)- is unique due to the presence of both chlorine and methyl groups, which confer distinct reactivity and properties compared to its analogs. The (Z)-configuration also plays a crucial role in its chemical behavior and interactions.
Properties
CAS No. |
31357-35-4 |
|---|---|
Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
3-chloro-2-methylbut-2-enal |
InChI |
InChI=1S/C5H7ClO/c1-4(3-7)5(2)6/h3H,1-2H3 |
InChI Key |
XFCGFNVPTTYOND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


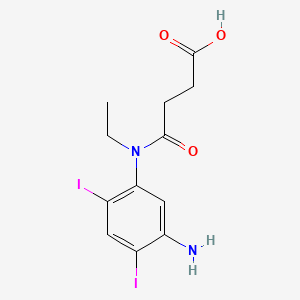
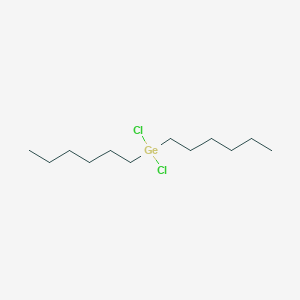
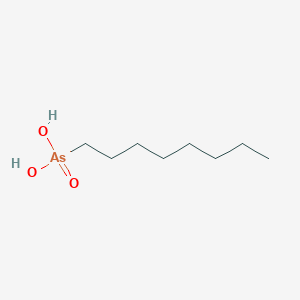
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)

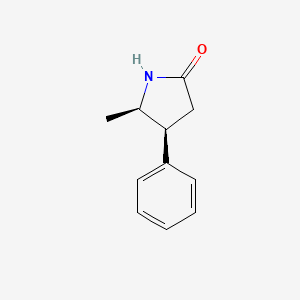
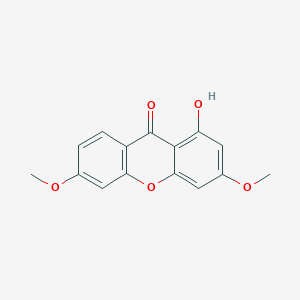
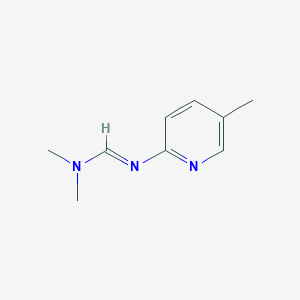

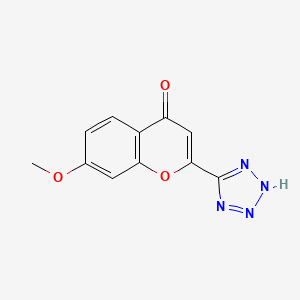
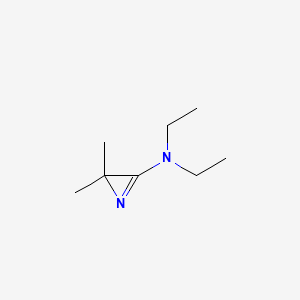
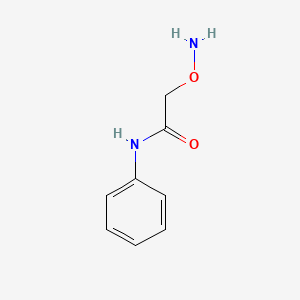
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
